molecular formula C35H31NO5 B611033 (4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 843629-43-6

(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione

Cat. No. B611033
CAS RN: 843629-43-6
M. Wt: 545.635
InChI Key: NRSQCUIRNSRHIV-JIYROHSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STK-22 is a novel Fatty Acid Binding Protein 5 (FABP5) Inhibitor.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Lv et al. (2013) focuses on synthesizing and characterizing derivatives similar to the specified compound, highlighting the significance of these compounds in structural chemistry and pharmaceutical applications. The molecular structure was confirmed using X-ray crystal structure determination, underscoring the compound's potential in scientific research Lv, H.-S., Zhang, J.-h., Xie, Y.-S., & Zhao, B. (2013). Journal of Chemical Research.

Potential Therapeutic Applications

Chemical Reactions and Transformations

  • Research by Šafár̆ et al. (2000) on similar pyrrolidine derivatives reveals insights into the ring-opening reactions and the formation of stable compounds under specific conditions, highlighting the compound's relevance in synthetic organic chemistry Šafár̆, P., Považanec, F., Prónayová, N., Baran, P., Kickelbick, G., Kožíšek, J., & Breza, M. (2000). Collection of Czechoslovak Chemical Communications.

Applications in Medicinal Chemistry

  • A study by Amer et al. (2012) on related pyrimidine derivatives demonstrates the significance of these compounds in medicinal chemistry, particularly in the context of antiviral research. This suggests potential applications of the compound in the development of antiviral drugs Amer, A., Senior, S., & Fan, X. (2012). Nucleosides, Nucleotides & Nucleic Acids.

Additional Applications in Organic Synthesis and Material Science

  • Various other studies have investigated compounds structurally related to (4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione, focusing on their synthesis, chemical properties, and potential applications in organic synthesis and material science. These studies further emphasize the compound's versatility and importance in scientific research (Various Authors).

properties

CAS RN

843629-43-6

Product Name

(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione

Molecular Formula

C35H31NO5

Molecular Weight

545.635

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)-5-(3-phenylmethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C35H31NO5/c1-23-19-28-20-27(15-16-30(28)41-23)33(37)31-32(36(35(39)34(31)38)18-17-24-9-4-2-5-10-24)26-13-8-14-29(21-26)40-22-25-11-6-3-7-12-25/h2-16,20-21,23,32,37H,17-19,22H2,1H3/b33-31+

InChI Key

NRSQCUIRNSRHIV-JIYROHSKSA-N

SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

STK-22;  STK 22;  STK22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione

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